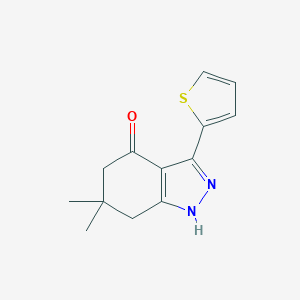
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features both indazole and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the indazole and thiophene moieties suggests that it may exhibit a range of biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiophene derivative with an indazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiophene or indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The indazole and thiophene rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as indomethacin or benzimidazole derivatives.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-based drugs such as tiquizium bromide.
Uniqueness
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the combination of indazole and thiophene rings in its structure. This dual functionality can lead to a broader range of biological activities and chemical reactivity compared to compounds with only one of these moieties.
特性
分子式 |
C13H14N2OS |
|---|---|
分子量 |
246.33 g/mol |
IUPAC名 |
6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one |
InChI |
InChI=1S/C13H14N2OS/c1-13(2)6-8-11(9(16)7-13)12(15-14-8)10-4-3-5-17-10/h3-5H,6-7H2,1-2H3,(H,14,15) |
InChIキー |
CFRKYGGFFATMNI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CS3)C |
正規SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















